Superior σ1 Receptor Affinity of 1,4-Diazepane Scaffolds over Piperazine Analogs
While direct data for the unsubstituted 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole is limited, a robust class-level inference exists: 1,4-diazepane-containing ligands consistently demonstrate picomolar σ1 receptor affinity, with Ki values ranging from 0.10–0.194 nM, compared to a broader 0.05–10.28 nM range for piperazine analogs [1]. The diazepane ring's 7-membered geometry imparts a conformational advantage that can translate to higher binding affinity and selectivity in target engagement [1].
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki range: 0.10 – 0.194 nM (for diazepane-containing ligands) |
| Comparator Or Baseline | Ki range: 0.05 – 10.28 nM (for piperazine-containing ligands) |
| Quantified Difference | Diazepane ligands exhibit a narrower, sub-nanomolar Ki range (upper bound ~19x lower than the piperazine upper bound), indicating more consistent high potency. |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine in guinea pig brain membranes. |
Why This Matters
For procurement aimed at developing σ1 receptor probes or therapeutics, the diazepane scaffold offers a higher probability of achieving potent, low-nanomolar binding compared to a piperazine starting point.
- [1] Moussa IA, Banister SD, Manoli M, Doddareddy MR, Cui J, Mach RH, Kassiou M. Exploration of ring size in a series of cyclic vicinal diamines with σ1 receptor affinity. Bioorganic & Medicinal Chemistry Letters. 2012;22(13):4209-4212. View Source
